molecular formula C12H15ClN2O B1466394 2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 1250304-85-8

2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B1466394
CAS No.: 1250304-85-8
M. Wt: 238.71 g/mol
InChI Key: SQIUNBQQEBYPGR-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a chemical reagent of interest in medicinal chemistry research for the development of novel pharmacologically active compounds. Its structure incorporates a 3-aminopyrrolidine group, a moiety recognized as a privileged scaffold in drug discovery. This specific structural feature is found in a range of bioactive molecules, including potent antibiotics. For instance, the 3-aminopyrrolidine ring is a key component in the fluoroquinolone antibiotic tosufloxacin, highlighting the importance of this fragment in designing ligands that interact with biological targets such as bacterial enzymes . Furthermore, the 3-aminopyrrolidine subunit is actively investigated in the design of ligands for central nervous system (CNS) targets. Research into 1H-pyrrolo[3,2-c]quinoline derivatives has demonstrated that the stereochemistry and substitution pattern on the 3-aminopyrrolidine ring can critically influence a compound's affinity and selectivity for G-protein coupled receptors (GPCRs) like the 5-HT6 and D3 receptors, which are relevant for neurodegenerative and psychiatric disorders . The chlorophenyl ketone portion of the molecule provides a versatile synthetic handle for further chemical modifications, making this compound a valuable building block for constructing more complex molecules in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate to explore new chemical space and develop novel tool compounds or therapeutic candidates.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUNBQQEBYPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be synthesized via intramolecular cyclization of suitable precursors. A common approach involves starting from amino alcohols or amino acids that undergo cyclization under acidic or basic conditions to form the five-membered pyrrolidine ring.

Introduction of the 3-Amino Group

The 3-amino substituent is typically introduced by:

  • Reductive amination: Reacting a 3-keto-pyrrolidine intermediate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Nucleophilic substitution: Using halogenated pyrrolidine intermediates where the halogen is displaced by an amino group under nucleophilic conditions.

Attachment of the 4-Chlorophenyl Ethanone Moiety

The 4-chlorophenyl ethanone group is introduced by:

  • N-alkylation: Reacting the pyrrolidine nitrogen with a 4-chlorophenyl-substituted ethanone halide (e.g., 4-chlorophenylacetyl chloride or bromide) under basic conditions.
  • Cross-coupling reactions: Although less common for this specific compound, palladium-catalyzed coupling methods (e.g., Suzuki or Stille coupling) can be used if the intermediate or substituent requires it.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino alcohol precursor, acid/base catalyst Formation of pyrrolidine ring
2 Reductive amination or substitution Ammonia or amine source, reducing agent Introduction of 3-amino group
3 N-Alkylation 4-Chlorophenylacetyl halide, base (e.g., K2CO3) Attachment of 4-chlorophenyl ethanone moiety

Research Findings and Optimization

  • Yield and Purity: Optimization of reaction conditions such as temperature, solvent choice (e.g., dichloromethane, ethanol), and stoichiometry of reagents is crucial to maximize yield and purity.
  • Catalysts: Use of mild catalysts in reductive amination improves selectivity and reduces side reactions.
  • Protecting Groups: Boc or other protecting groups may be employed during synthesis to protect the amino group or other reactive sites, which are removed in the final steps.
  • Scalability: Industrial scale-up focuses on minimizing steps and using cost-effective reagents while maintaining product quality.

Comparative Table of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Reductive Amination High selectivity, mild conditions Requires careful control of reducing agent 70-85 Commonly used for amino introduction
Nucleophilic Substitution Straightforward, fewer steps Possible side reactions, lower selectivity 60-75 Used when halogenated intermediates available
N-Alkylation with Acyl Halide Efficient attachment of ethanone group Requires handling of acyl halides 75-90 Key step for final product formation

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 1-(4-chlorophenyl)ethan-1-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural Features of Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Application Relevance
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1q) C₁₀H₁₂ClO₂S 231.72 Sulfoximine, 4-chlorophenyl Catalysis, ligand design
1-(4-Chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one C₁₀H₆Br₂ClN₃O 379.44 Triazole, bromine substituents Antimicrobial agents
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (1) C₁₂H₁₁ClN₂O 234.68 Pyrazole, methyl group Pseudo-natural product libraries
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) C₁₇H₁₃ClN₂O₃S 360.82 Oxadiazole, thioether, methoxyphenyl Anticancer, enzyme inhibition
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one hydrochloride C₁₃H₁₇ClN₂O₂ 280.74 3-Aminopyrrolidine, methoxyphenyl CNS-targeted drug candidates

Physicochemical Properties

  • Melting Points: 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f): 137.3–138.5°C . 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e): 149–151°C . Notably, the 3-aminopyrrolidine substituent in the target compound may lower melting points compared to sulfoximine or triazole analogs due to increased molecular flexibility.
  • Spectroscopic Data :

    • ¹H NMR :
  • For 1q (4-chlorophenyl-sulfoximine): δ 7.73 (d, J = 8.4 Hz, 2H), 7.36 (d, J = 8.4 Hz, 2H), 4.96 (s, 1H), 3.51 (s, 6H) .
  • For pyrazole analog (1): Distinct aromatic peaks at δ 7.2–8.1 ppm and pyrazole protons at δ 6.0–6.5 ppm .
    • HRMS :
  • Compound 43 (imidazo[1,2-a]pyridine derivative): [M + H]⁺ = 507.10983 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Reactant of Route 2
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2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

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